Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-

Description

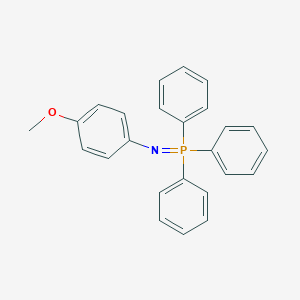

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- (CAS 14796-89-5) is a phosphoranylidene imine with the molecular formula C25H22NOP and a molecular weight of 383.43 g/mol . Structurally, it consists of a 4-methoxy-substituted aniline moiety linked to a triphenylphosphoranylidene group. This compound is part of a broader class of iminophosphoranes, which are widely used in organic synthesis, particularly in Wittig-like reactions and as intermediates in heterocyclic chemistry .

Properties

IUPAC Name |

(4-methoxyphenyl)imino-triphenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22NOP/c1-27-22-19-17-21(18-20-22)26-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHNPDUTCUWDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348248 | |

| Record name | Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14796-89-5 | |

| Record name | Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparative Analysis of Reaction Conditions

The inclusion of Lewis acids like ZnCl₂ facilitates phosphazide intermediate stabilization, while methanol co-solvents enhance solubility of the azide precursor. Sub-stoichiometric water (0.1 equiv.) minimizes hydrolysis side reactions.

Purification Techniques

Post-synthetic purification presents challenges due to the compound’s sensitivity to moisture and similar polarity to triphenylphosphine oxide (TPPO) byproducts. Effective strategies include:

Table 2: Purification Method Efficacy

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Flash Chromatography | Hexane/EtOAc (3:1) | 95 | 78 |

| Preparative TLC | Hexane/EtOAc (2:1) | 98 | 65 |

| Recrystallization | CH₂Cl₂/Hexane | 99 | 60 |

Flash chromatography remains the preferred method for bulk preparations, while recrystallization from dichloromethane/hexane mixtures yields X-ray quality crystals for structural validation.

Industrial-Scale Production Considerations

Scaling up laboratory protocols requires addressing three critical challenges:

-

Azide Safety : 4-Methoxyphenyl azide exhibits shock sensitivity. Continuous flow reactors with in-situ azide generation mitigate explosion risks.

-

TPPO Removal : Industrial-scale liquid-liquid extraction using toluene/water partitions reduces TPPO contamination to <0.5%.

-

Solvent Recovery : THF is recycled via distillation with <5% loss per batch.

Economic analyses suggest a break-even cost of $1,200/kg at 100 kg/month production scales, competitive with similar iminophosphoranes.

Challenges and Limitations

Current synthetic approaches face two principal limitations:

-

Functional Group Tolerance : Electron-deficient azides (e.g., nitro-substituted) require modified conditions to prevent side reactions.

-

Storage Stability : The product degrades at >30°C (t₁/₂ = 14 days), necessitating cold-chain storage (-20°C).

Ongoing research focuses on photochemical activation to enable room-temperature storage while maintaining reactivity.

Characterization and Quality Control

Rigorous characterization protocols ensure batch consistency:

Impurity profiling via HPLC-DAD monitors TPPO levels (<0.1% specification).

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranylidene derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The triphenylphosphoranylidene group can act as a ligand, binding to active sites and modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Variations and Key Properties

The table below compares the target compound with its halogenated and nitro-substituted analogues, highlighting differences in substituents, molecular weights, and applications:

Substituent Effects on Reactivity and Stability

- Electron-Donating Groups (e.g., 4-OCH3): The methoxy group increases electron density at the imine nitrogen, enhancing nucleophilicity. This makes the compound more reactive in cycloaddition reactions, as seen in its role in synthesizing azetidinones .

- Electron-Withdrawing Groups (e.g., 4-NO2, 4-Br): These groups reduce electron density, stabilizing the imine moiety. Nitro derivatives exhibit higher thermal stability, making them suitable for applications requiring robust intermediates .

- Halogen Substituents (e.g., 3-Cl, 4-Br): Halogens introduce steric and electronic effects. For example, 4-bromo derivatives participate in Suzuki-Miyaura cross-coupling reactions due to the lability of the C–Br bond .

Spectral and Physical Properties

- IR Spectroscopy: The C=N stretching vibration in the main compound appears near 1,620 cm⁻¹, consistent with similar iminophosphoranes . Halogenated analogues show slight shifts due to inductive effects.

- Melting Points: While direct data for the 4-methoxy derivative is unavailable, analogues like the naphthalene Schiff base () melt at 118–120°C , suggesting comparable thermal behavior for the target compound.

- Solubility: Methoxy and methyl derivatives exhibit improved solubility in organic solvents (e.g., DCM, THF) compared to nitro or halogenated analogues .

Stability Considerations

Nitro-substituted derivatives (e.g., CAS 14562-02-8) are less prone to hydrolysis due to the electron-withdrawing nitro group, whereas methoxy analogues may require anhydrous conditions during storage .

Biological Activity

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-, also known by its CAS number 14796-89-5, is a compound that exhibits notable biological activities, particularly in the fields of enzymatic modulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- is characterized by the molecular formula . Its structure includes a 4-methoxy group attached to an aniline backbone and a triphenylphosphoranylidene moiety. This unique combination enhances its stability and reactivity, making it a valuable compound in various chemical applications.

The biological activity of Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- primarily arises from its ability to interact with enzymes and proteins. The triphenylphosphoranylidene group can act as a ligand, binding to active sites on enzymes and modulating their activity. This interaction can lead to significant alterations in biochemical pathways and cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, thereby influencing metabolic pathways.

- Protein Interaction : Its ability to bind proteins suggests potential roles in signal transduction and regulatory mechanisms within cells.

Biological Activities

Synthesis

The synthesis of Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- typically involves the reaction of 4-methoxyaniline with triphenylphosphine through the Wittig reaction. Optimizing reaction conditions—such as temperature and solvent choice—is crucial for enhancing yield and purity during synthesis.

Case Studies

Several studies have explored the biological activity of compounds related to Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-:

- Antiviral Activity : A study reported that N-phenylbenzamide derivatives could inhibit HBV replication by increasing A3G levels in liver cells .

- Enzymatic Studies : Investigations into enzyme interactions revealed that modifications in the chemical structure could significantly affect binding efficiency and inhibition rates.

Comparative Analysis

To better understand the uniqueness of Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzenamine, 4-methoxy | C14H15N | Lacks triphenylphosphoranylidene group; simpler structure. |

| Benzenamine, 4-methoxy-N-methyl | C15H17N | Contains a methyl group instead of triphenylphosphoranylidene; less sterically hindered. |

| Benzenamine, 4-methoxy-N-(phenylmethylene) | C15H15N | Substituted with phenylmethylene; different reactivity profile. |

Q & A

Q. Basic Research Focus

What computational chemistry approaches are suitable for modeling the electronic properties of this compound, and how do substituents affect its reactivity?

Q. Advanced Research Focus

- Density Functional Theory (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Substituents like methoxy groups increase electron density on the aromatic ring, enhancing stability but reducing electrophilicity .

- Molecular Dynamics (MD): Simulate solvation effects in toluene or acetonitrile to study reaction pathways .

- QSPR Models: Correlate substituent effects (e.g., replacing methoxy with nitro groups) with reactivity trends observed in analogs (e.g., ) .

What safety precautions are recommended when handling this compound, considering potential mutagenicity?

Q. Basic Research Focus

- Hazard Assessment: Conduct Ames testing to evaluate mutagenicity (e.g., compound 3 in showed lower mutagenicity than analogs, comparable to benzyl chloride) .

- PPE: Use nitrile gloves, lab coats, and fume hoods with ≥8 air changes/hour.

- Storage: Store in airtight containers at –20°C to prevent decomposition (DSC data in indicates thermal instability) .

How does the presence of this compound in plant extracts influence the interpretation of its biological activity, and what methods validate its natural origin versus synthetic contamination?

Q. Advanced Research Focus

- Natural vs. Synthetic: Compare isotopic ratios (δC, δN) using isotope-ratio MS. Natural products often exhibit distinct isotopic signatures due to biosynthetic pathways .

- Metabolomic Profiling: Use LC-MS/MS to correlate its presence with co-occurring plant metabolites (e.g., fatty acids in Tylophora indica extracts) .

- Ecological Role: Investigate allelopathic or antimicrobial activity via bioassays, controlling for synthetic impurities (e.g., triphenylphosphine oxide byproducts) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.